molecular formula C26H24N4O5 B6550587 ethyl 2-{2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}benzoate CAS No. 1040683-01-9

ethyl 2-{2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}benzoate

Cat. No.: B6550587
CAS No.: 1040683-01-9
M. Wt: 472.5 g/mol
InChI Key: BZAGQESBFHRKMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}benzoate is a useful research compound. Its molecular formula is C26H24N4O5 and its molecular weight is 472.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.17466988 g/mol and the complexity rating of the compound is 879. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-{2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}benzoate is a complex compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity. The presence of the oxadiazole and dihydropyridine moieties is particularly significant, as these structures are often associated with various pharmacological effects.

Anticancer Activity

Research has indicated that derivatives of 1,2,4-oxadiazole possess significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Proliferation : Studies have demonstrated that oxadiazole derivatives can inhibit the growth of several cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) by inducing apoptosis and cell cycle arrest .
Cell LineIC50 (µM)Mechanism of Action
MCF-710.5Apoptosis induction
HCT11612.3Cell cycle arrest
A54915.0Inhibition of PI3K/mTOR pathways

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. The oxadiazole ring enhances the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus8Strong inhibition
Escherichia coli16Moderate inhibition
Pseudomonas aeruginosa32Weak inhibition

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. It has been found to reduce levels of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

Mechanistic Insights

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Histone Deacetylases (HDACs) : The compound exhibits inhibitory activity against HDACs, which play a crucial role in cancer progression and inflammation .
  • Cyclooxygenases (COX) : It shows inhibitory effects on COX enzymes involved in the inflammatory response .
  • Efflux Pumps : The compound may also inhibit bacterial efflux pumps, enhancing the efficacy of existing antibiotics against resistant strains .

Case Studies

Several studies have highlighted the effectiveness of this compound:

Study 1: Anticancer Efficacy

In a study published in MDPI, the compound was tested against various cancer cell lines. Results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations .

Study 2: Antimicrobial Activity

A comprehensive evaluation conducted by researchers found that the compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

Properties

IUPAC Name

ethyl 2-[[2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O5/c1-4-34-26(33)19-12-8-9-13-20(19)27-21(31)15-30-17(3)14-16(2)22(25(30)32)24-28-23(29-35-24)18-10-6-5-7-11-18/h5-14H,4,15H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAGQESBFHRKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.